S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

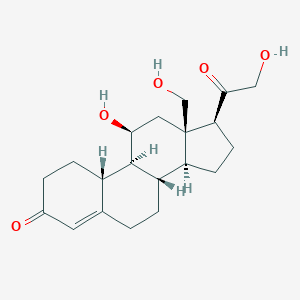

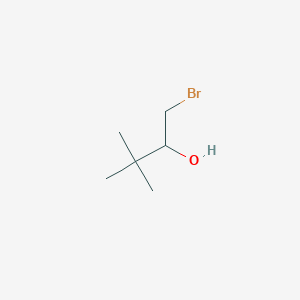

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate, also known as TBOC-EET, is an organic compound used in a variety of scientific research applications. It is a small molecule that is synthesized from a variety of starting materials and can be further modified for use in research studies. TBOC-EET is a valuable tool for scientists as it can be used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of lab experiments.

Aplicaciones Científicas De Investigación

Peptide and Protein Science

“N-Boc-S-Acetyl-cysteamine” is a cysteine protecting group that has enabled a vast array of peptide and protein chemistry over the last several decades . Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Peptide Synthesis

This compound is used in Boc and Fmoc peptide synthesis . The conditions used for its deprotection, its comparison to other related Cys protecting groups, and notable applications of the Cys protecting group in peptide and protein chemistry are areas of focus .

Protein Bioconjugation

“N-Boc-S-Acetyl-cysteamine” is used in the development of novel methodology for use in peptide chemistry and protein bioconjugation .

Neurodegenerative Diseases

Cysteamine and cystamine, which are related to “N-Boc-S-Acetyl-cysteamine”, appear to be promising in the treatment of certain mouse models of neurodegenerative diseases, such as Parkinson’s disease (PD) and Huntington’s disease (HD) . Cysteamine can cross the blood-brain barrier, which makes it an attractive candidate for therapeutic applications .

Chemical Analysis

“N-Boc-S-Acetyl-cysteamine” and related products are used for scientific research in chemical analysis .

Biotechnology

“N-Boc-S-Acetyl-cysteamine” is used in biotechnology, specifically in the development of a biotechnology spin-out .

Propiedades

IUPAC Name |

S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-7(11)14-6-5-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBKLDSMWKIJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557193 |

Source

|

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate | |

CAS RN |

114326-10-2 |

Source

|

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)